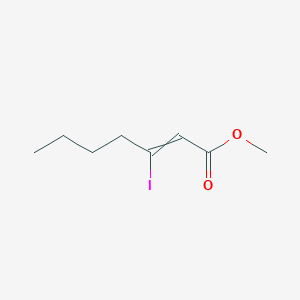
Methyl 3-iodohept-2-enoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 3-iodohept-2-enoate is an organic compound with the molecular formula C8H13IO2. It is an ester derived from heptenoic acid, featuring an iodine atom attached to the third carbon of the hept-2-enoate chain. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
Methyl 3-iodohept-2-enoate can be synthesized through several methods. One common approach involves the alkylation of enolate ions. The enolate ion, formed from a precursor such as methyl hept-2-enoate, reacts with an iodine source under suitable conditions to yield the desired product .
Industrial Production Methods
Industrial production of this compound typically involves large-scale alkylation reactions. These processes are optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques to ensure the quality of the final product.
化学反応の分析
Types of Reactions
Methyl 3-iodohept-2-enoate undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other nucleophiles, such as halides or amines, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Addition Reactions: The double bond in the hept-2-enoate chain can participate in addition reactions with electrophiles or nucleophiles.
Common Reagents and Conditions
Substitution: Common reagents include sodium iodide (NaI) or potassium iodide (KI) in polar solvents.
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.
Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) is common.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various iodinated derivatives, while oxidation and reduction can produce alcohols, ketones, or alkanes.
科学的研究の応用
Methyl 3-iodohept-2-enoate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules through cross-coupling reactions.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.
作用機序
The mechanism of action of methyl 3-iodohept-2-enoate involves its reactivity with various molecular targets. The iodine atom and the double bond in the hept-2-enoate chain play crucial roles in its interactions with other molecules. For example, in substitution reactions, the iodine atom acts as a leaving group, facilitating the formation of new bonds. The double bond can participate in addition reactions, altering the compound’s structure and properties .
類似化合物との比較
Similar Compounds
Methyl 3-bromohept-2-enoate: Similar structure but with a bromine atom instead of iodine.
Methyl 3-chlorohept-2-enoate: Contains a chlorine atom in place of iodine.
Methyl 3-fluorohept-2-enoate: Features a fluorine atom instead of iodine.
Uniqueness
Methyl 3-iodohept-2-enoate is unique due to the presence of the iodine atom, which imparts distinct reactivity and properties compared to its halogenated analogs. The larger atomic radius and higher polarizability of iodine make it more reactive in certain substitution and addition reactions, offering advantages in specific synthetic applications .
特性
CAS番号 |
154026-88-7 |
|---|---|
分子式 |
C8H13IO2 |
分子量 |
268.09 g/mol |
IUPAC名 |
methyl 3-iodohept-2-enoate |
InChI |
InChI=1S/C8H13IO2/c1-3-4-5-7(9)6-8(10)11-2/h6H,3-5H2,1-2H3 |
InChIキー |
VOQKGRBDJKWJMM-UHFFFAOYSA-N |
正規SMILES |
CCCCC(=CC(=O)OC)I |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


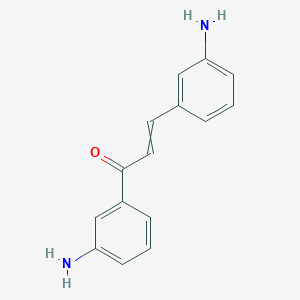

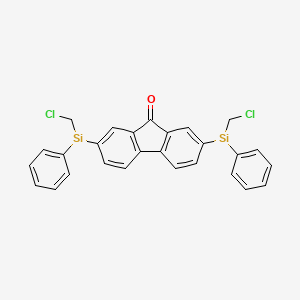
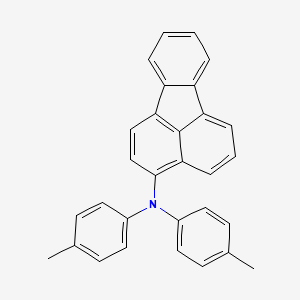

![9-Borabicyclo[3.3.1]nonane, 9-[(phenylthioxomethyl)thio]-](/img/structure/B14272439.png)
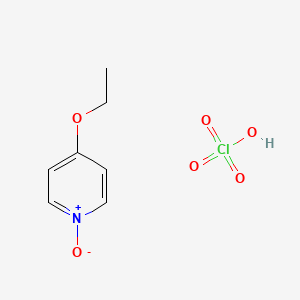
![2,2'-{Sulfanediylbis[(2-methyl-4,1-phenylene)oxy]}di(ethan-1-ol)](/img/structure/B14272455.png)
![[1-Methoxy-2-(methoxymethyl)-3-methylbutan-2-yl]cyclohexane](/img/structure/B14272457.png)
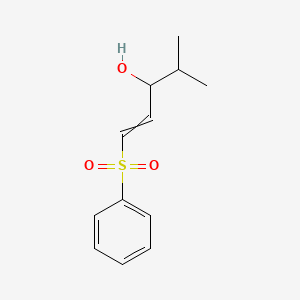
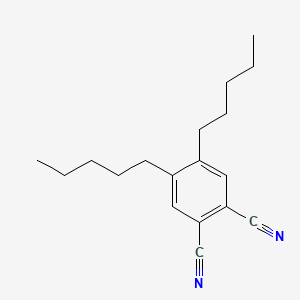
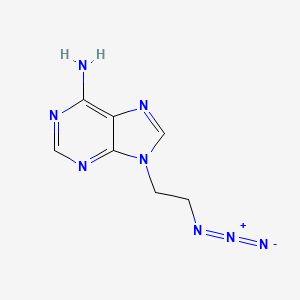
![{[Bis(4-methylphenyl)phosphoryl]methyl}(oxo)diphenyl-lambda~5~-phosphane](/img/structure/B14272487.png)
![3-Hydroxy-2,3-diphenyl-2,3-dihydro-1H-pyrrolo[3,4-c]pyridin-1-one](/img/structure/B14272488.png)
